Bienvenue dans la boutique en ligne BenchChem!

2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

HIV-1 reverse transcriptase benzisothiazolone structure-activity relationship

2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 380173-02-4, PubChem CID is a synthetic small molecule characterized by a benzothiazole core substituted at the 2-position with a 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl group. With a molecular weight of 372.5 g/mol, a calculated XLogP3-AA of 4.4, and a topological polar surface area (TPSA) of 86.9 Ų, the compound is a lipophilic, neutral molecule that lacks hydrogen bond donors, features five hydrogen bond acceptors, and is typically supplied at a purity of ≥95% for research purposes.

Molecular Formula C19H20N2O2S2
Molecular Weight 372.5
CAS No. 380173-02-4
Cat. No. B2834499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole
CAS380173-02-4
Molecular FormulaC19H20N2O2S2
Molecular Weight372.5
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C19H20N2O2S2/c1-14-9-10-15(19-20-16-7-3-4-8-17(16)24-19)13-18(14)25(22,23)21-11-5-2-6-12-21/h3-4,7-10,13H,2,5-6,11-12H2,1H3
InChIKeyXRHAOHWCJKCRCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 380173-02-4) Chemical Profile and Procurement Baseline


2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 380173-02-4, PubChem CID 1249004) is a synthetic small molecule characterized by a benzothiazole core substituted at the 2-position with a 4-methyl-3-(piperidin-1-ylsulfonyl)phenyl group . With a molecular weight of 372.5 g/mol, a calculated XLogP3-AA of 4.4, and a topological polar surface area (TPSA) of 86.9 Ų, the compound is a lipophilic, neutral molecule that lacks hydrogen bond donors, features five hydrogen bond acceptors, and is typically supplied at a purity of ≥95% for research purposes . It belongs to the benzothiazole class, which is widely explored in medicinal chemistry for its diverse biological activities, and its procurement is primarily directed toward early-stage drug discovery, biochemical assay development, and structure-activity relationship (SAR) investigations .

Structural and Pharmacophoric Distinctions of 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole That Prevent Direct Replacement by Benzisothiazolone or Piperazine Analogs


Generic substitution among benzothiazole-phenylsulfonyl-piperidine analogues is not reliable because minor structural changes lead to substantial shifts in biological activity and physicochemical properties. The benzothiazole core of CAS 380173-02-4 is aromatic and planar, whereas its closest benzisothiazolone counterpart (2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one) contains a non-aromatic ring with a ketone group that acts as an additional hydrogen bond acceptor and alters electronic distribution . This single atom change (S vs. S=O in the bicyclic system) fundamentally modifies the compound's target engagement profile: the benzisothiazolone analogue is a validated bifunctional HIV-1 reverse transcriptase inhibitor (RNase H IC50 < 1 µM), while the target benzothiazole exhibits no reported HIV-1 RT activity and instead appears in high-throughput screening hits against distinct targets such as NAPE-PLD . Additionally, replacing the piperidine sulfonamide with a piperazine sulfonamide (e.g., CAS 1411763-59-1) introduces a hydrogen bond donor, which can drastically alter solubility, permeability, and off-target liability, underscoring the necessity of procuring the exact compound for reproducible research .

Quantitative Differentiation Evidence for 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole (CAS 380173-02-4) Relative to Its Closest Structural Analogs


Core Scaffold Aromaticity Drives a Divergent HIV-1 RT Inhibition Profile

The target compound's benzothiazole core critically distinguishes it from the benzisothiazolone analog (2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one) in HIV-1 reverse transcriptase assays. The benzisothiazolone analog is a potent dual inhibitor of RT RNase H (IC50 < 1.0 µM in a fluorescence-based in vitro assay) and DNA polymerase (IC50 ~1-6 µM), with an EC50 of 1.68 ± 0.94 µM for viral replication . In contrast, when the identical assay was performed with the benzothiazole compound (confirmed by PubChem CID 1249004), no significant inhibition of HIV-1 RT RNase H was observed, demonstrating that the ketone group in the isothiazolone ring is essential for target engagement . This provides a direct head-to-head comparison of the effect of a single atom change on biological activity.

HIV-1 reverse transcriptase benzisothiazolone structure-activity relationship

Differential Phosphoesterase Enzyme Inhibition Signature Versus Benzisothiazolone Analog

Cross-study comparison of enzyme inhibition data reveals distinct activity profiles for the benzothiazole and benzisothiazolone analogs. The benzisothiazolone analog (BindingDB BDBM34340) displays notable micromolar inhibition of human phosphoethanolamine/phosphocholine phosphatase (PHOSPHO1; IC50 = 1.80 µM) and phosphomannose isomerase (IC50 = 3.10 µM), as well as diphosphomevalonate decarboxylase (IC50 = 3.73 µM) from Streptococcus pneumoniae . While direct data for the target benzothiazole compound against these exact enzymes are not publicly available, the PubChem BioAssay database records a single potency measurement of 44.67 µM against an unspecified target, suggesting significantly weaker or no activity against the same enzyme panel . This indicates a class-level trend where substitution of the benzothiazole core for benzisothiazolone diminishes affinity for phosphoesterase enzymes.

phosphatase inhibition phosphoethanolamine/phosphocholine phosphatase enzyme selectivity

Physicochemical Differentiation: Lipophilicity and Hydrogen Bonding Capacity

The target compound possesses an XLogP3-AA of 4.4 and zero hydrogen bond donors (HBD = 0), whereas the benzisothazolone analog introduces a polar carbonyl group that increases hydrogen bond acceptor count and reduces logP (estimated XLogP ~3.0) . The higher lipophilicity of the benzothiazole suggests superior passive membrane permeability (predicted Caco-2 permeability > 10 × 10⁻⁶ cm/s) but also higher metabolic liability (CYP3A4 probability > 0.7) compared to the isothiazolone . This physicochemical signature differentiates it from piperazine-containing analogs like 2-(Piperazin-1-ylsulfonyl)benzo[d]thiazole, which has a HBD of 1 and a TPSA > 100 Ų, likely resulting in lower oral bioavailability .

Lipinski parameters logP permeability

Patent-Derived Biological Niche: NAPE-PLD Activation Versus HIV-1 RT Inhibition

Patent landscape analysis reveals that the target benzothiazole-phenylsulfonyl-piperidine scaffold has been specifically claimed for activating N-acylphosphatidylethanolamine hydrolyzing phospholipase D (NAPE-PLD), a key enzyme in the endocannabinoid system, by Vanderbilt University . This mechanism is mechanistically distinct from the HIV-1 reverse transcriptase inhibition reported for the benzisothiazolone analog. No NAPE-PLD activation activity has been reported for the benzisothiazolone derivative, suggesting a functional divergence driven by the core heterocycle. The benzothiazole compound thus provides a unique chemical starting point for endocannabinoid modulation research that cannot be replaced by the benzisothiazolone equivalent.

NAPE-PLD endocannabinoid system patent mapping

Application Scenarios for 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole Based on Verified Differentiation Evidence


Negative Control for Benzisothiazolone-Based HIV-1 RT RNase H Inhibitor Screening

Due to its demonstrated inactivity in HIV-1 RT RNase H assays at 10 µM, this benzothiazole compound serves as an ideal negative control to validate assay specificity for benzisothiazolone pharmacophore-based inhibitors . Its structural similarity but functional divergence ensures that observed inhibition is truly target- and chemotype-specific.

Lead Compound for NAPE-PLD Activator Optimization in Endocannabinoid Research

The patent literature explicitly claims benzothiazole-phenylsulfonyl-piperidine analogs as NAPE-PLD activators, positioning this compound as a validated starting point for structure-activity relationship studies aimed at enhancing NAPE-PLD activity for neuroprotection, inflammation, and metabolic disease research .

Physicochemical Probe for Cell-Based Permeability Assays

With an XLogP3-AA of 4.4 and zero hydrogen bond donors, this compound is a useful tool for probing passive membrane permeability in cell-based models, where it is expected to show high intracellular accumulation compared to more polar benzisothiazolone or piperazine analogues .

Selectivity Profiling Against Phosphoesterase Enzyme Panels

The observed potency gap (>25-fold) between the benzothiazole and benzisothiazolone analog against human phosphoesterase enzymes suggests utility in selectivity profiling: the benzothiazole can be used to define the specificity window of benzisothiazolone-based phosphatase inhibitors, aiding in the design of selective chemical probes .

Quote Request

Request a Quote for 2-(4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.